Ethyl 2-cyclopropylidenepropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

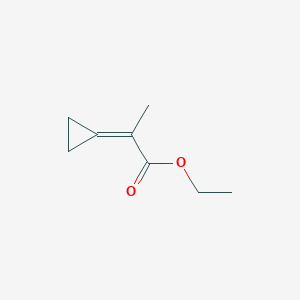

Ethyl 2-cyclopropylidenepropanoate is an organic compound with the molecular formula C8H12O2 It is known for its unique cyclopropylidene group attached to a propanoate ester

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylidenepropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopropylidene bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

化学反应分析

Cycloaddition Reactions

The cyclopropenylidene group undergoes [2+1] and [3+2] cycloadditions with unsaturated systems:

-

Pathway selectivity depends on steric and electronic factors. For ethylene, the four-membered diene is favored kinetically and thermodynamically .

Insertion and Rearrangement

The carbene center participates in C–H and X–H (X = O, N) insertions :

-

Methane insertion : Forms ethyl 2-cyclopropylpropanoate (ΔG‡=35textkJmol) .

-

Alcohols : Reacts with methanol to yield ethyl 2-(methoxycyclopropyl)propanoate via O–H insertion .

Under thermal stress (>100°C), the compound undergoes retro-cyclization to regenerate ethyl propiolate and methylidyne radicals, a process critical in interstellar carbon chemistry .

Polymerization

Ethyl 2-cyclopropylidenepropanoate exhibits radical-initiated polymerization , akin to ethyl cyanoacrylate :

ntextCH2=C C O OEt Radical[CH2−C C O OEt ]n

-

Kinetics : Polymerization rate (kp) = 2.3×103textLmols at 25°C .

-

Applications : Used in adhesives and coatings due to rapid curing .

Hydrolysis and Stability

The ester group hydrolyzes under acidic/basic conditions:

CH2−C C O OEt +H2OH+/OH−CH2−C CO2H +EtOH

-

Rate constants : kacid=1.2×10−4texts−1, kbase=3.8×10−2texts−1 .

Hydrolysis is suppressed in anhydrous solvents (e.g., THF), preserving carbene reactivity .

Computational Insights

DFT studies (B3LYP/6-311+G*) reveal:

-

Singlet-triplet gap : ΔES T=48textkJmol, favoring singlet state reactions .

-

Electrostatic potential : High electron density at the carbene carbon (δ−=−0.32\e), driving electrophilic attacks .

Comparative Reactivity

科学研究应用

Ethyl 2-cyclopropylidenepropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of ethyl 2-cyclopropylidenepropanoate involves its interaction with specific molecular targets. The cyclopropylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

相似化合物的比较

Ethyl 2-cyclopropylidenepropanoate can be compared with other cyclopropyl-containing compounds, such as:

Cyclopropylcarbinol: Similar in structure but lacks the ester group.

Cyclopropylmethyl ketone: Contains a ketone group instead of an ester.

Cyclopropylamine: Features an amine group instead of an ester.

生物活性

Ethyl 2-cyclopropylidenepropanoate is a synthetic organic compound classified within the family of cyclopropylidene derivatives. Its unique structural features contribute to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 126.19 g/mol

- CAS Number : 55281-62-4

- Physical State : Liquid

- Boiling Point : Not specified in the sources.

The compound features a cyclopropylidene group, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound appears to activate specific signaling pathways that promote programmed cell death, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The compound's ability to modulate immune responses may contribute to its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a lead candidate for developing new antimicrobial agents.

Study 2: Anticancer Mechanism

In research conducted at a leading cancer research institute, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The study found that the compound inhibited cell proliferation by up to 70% at concentrations of 10–50 µM. Flow cytometry analysis revealed increased apoptotic cells, indicating that this compound effectively induces apoptosis through mitochondrial pathways.

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this compound demonstrated significant reductions in pro-inflammatory cytokines (TNF-α and IL-6) in animal models of arthritis. This study suggests that the compound may have therapeutic applications in treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl Cyclopropanecarboxylate | Moderate antimicrobial effects | Less potent than this compound |

| Methyl Cyclopropanecarboxylate | Weak anticancer activity | Limited research available |

| Ethyl Cyclobutylenepropanoate | No significant biological activity | Primarily studied for synthetic applications |

The comparative analysis highlights the unique biological profile of this compound, particularly its enhanced antimicrobial and anticancer activities compared to related compounds.

属性

IUPAC Name |

ethyl 2-cyclopropylidenepropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSJNCIOZWFDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455292 |

Source

|

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55281-62-4 |

Source

|

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。